3-Amino-5-(ethoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-5-ethoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJOEEOPJUMDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(ethoxycarbonyl)benzoic acid typically involves the esterification of 3-amino-5-carboxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-5-(ethoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(ethoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl (-SO₂Me) group in 3-amino-5-(methylsulfonyl)benzoic acid strongly withdraws electrons, increasing the acidity of the benzoic acid proton compared to the ethoxycarbonyl analog . The trifluoromethyl (-CF₃) group in 3-amino-5-(trifluoromethyl)benzoic acid enhances metabolic stability and lipophilicity, making it valuable in agrochemicals .
- Polarity and Solubility: The methylcarbamoyl (-CONHMe) group in 3-amino-5-(methylcarbamoyl)benzoic acid introduces hydrogen-bonding capacity, improving aqueous solubility relative to the ethoxycarbonyl derivative .
- Positional Isomerism: Ethyl 4-amino-3-methylbenzoate (CAS 65399-05-5) demonstrates how substituent positions affect chemical behavior. Its ester group at C3 and methyl group at C4 alter steric and electronic profiles compared to the target compound .
Research Findings and Data
Spectroscopic Data
- NMR and HRMS: For analogs like 3-(ethoxycarbonyl)-2-methylenenonanoic acid, HRESIMS data (m/z 229.1082 [M-H]⁻) and NMR peaks confirm substituent positions .
Biological Activity
3-Amino-5-(ethoxycarbonyl)benzoic acid (CAS No. 1312425-07-2) is an organic compound with the molecular formula . It is a derivative of benzoic acid characterized by an amino group at the 3-position and an ethoxycarbonyl group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 211.20 g/mol
- Functional Groups :
- Amino group ()
- Ethoxycarbonyl group ()
Chemical Behavior
This compound can undergo various chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The ethoxycarbonyl group can be reduced to yield alcohol derivatives.
- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to diverse derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxycarbonyl group enhances lipophilicity, facilitating membrane permeability, while the amino group can engage in hydrogen bonding with target molecules, influencing their biological functions.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may possess anticancer properties. For instance, certain benzoic acid derivatives have shown significant inhibitory effects on cancer cell proliferation, indicating potential for development as anticancer agents .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The ability of the amino group to form hydrogen bonds may contribute to modulating inflammatory pathways .
- Enzyme Inhibition : The compound's structural features allow it to act as a potential inhibitor of enzymes involved in various metabolic pathways. This includes interactions with proteasomes and cathepsins, which are crucial for protein degradation processes in cells .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that benzoic acid derivatives could enhance the activity of protein degradation systems in human fibroblasts, suggesting a role in cellular homeostasis and potential anti-aging effects .
- Another investigation into structurally similar compounds revealed significant anticancer activity against various human cancer cell lines, supporting the hypothesis that modifications on the benzoic acid scaffold can lead to enhanced biological efficacy .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying the purity and structural integrity of 3-Amino-5-(ethoxycarbonyl)benzoic acid in synthetic chemistry research?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of functional groups (e.g., ethoxycarbonyl and amino protons). Pair this with mass spectrometry (MS) to validate molecular weight and liquid chromatography (HPLC) to assess purity (>97% area% purity is typical for research-grade compounds) . For trace impurities, combine HPLC with UV-vis detection to quantify degradation products.
Q. How should researchers handle and store this compound to maintain stability during experimental workflows?
- Methodology : Store the compound in airtight containers under inert gas (e.g., argon or nitrogen) at temperatures below 15°C to prevent oxidation or hydrolysis of the ethoxycarbonyl group. Avoid prolonged exposure to light and humidity, as these can lead to ester bond cleavage or amino group degradation .
Q. What are the critical parameters for designing a reproducible synthesis protocol for this compound?
- Methodology : Optimize reaction stoichiometry (e.g., molar ratios of benzoic acid precursors to ethyl chloroformate) and control pH during amino group protection. Use kinetic studies (via in-situ FTIR or HPLC monitoring) to identify side reactions, such as over-esterification or decarboxylation .
Advanced Research Questions
Q. What strategies can resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodology : Perform computational modeling (e.g., density functional theory, DFT) to predict NMR chemical shifts and compare them with experimental data. For discrepancies, analyze crystal structures via X-ray diffraction to identify conformational effects (e.g., intramolecular hydrogen bonding) that influence spectral properties .
Q. How can researchers validate the reproducibility of synthetic protocols under varying catalytic conditions (e.g., solvent polarity or temperature)?
- Methodology : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and quantify yield/purity via HPLC-MS. For example, test polar aprotic solvents (DMF, DMSO) to stabilize intermediates or non-polar solvents to minimize side reactions. Validate reproducibility across ≥3 independent batches .
Q. What synthetic methodologies effectively introduce ethoxycarbonyl groups into benzoic acid derivatives while preserving amino functionality?
- Methodology : Employ orthogonal protection strategies, such as using tert-butoxycarbonyl (Boc) groups to protect the amino moiety during esterification. Post-synthesis, deprotect the amino group under mild acidic conditions (e.g., TFA in dichloromethane) to avoid ester hydrolysis .
Q. How can adsorption studies using benzoic acid derivatives inform the design of metal-ion recovery systems?
- Methodology : Functionalize activated carbon or silica with this compound via covalent grafting. Evaluate adsorption capacity for transition metals (e.g., Co²⁺ or Cu²⁺) using batch experiments and Langmuir isotherm models. Characterize binding sites via XPS or FTIR to optimize ligand-metal interactions .
Notes for Rigorous Research
- Contradiction Analysis : If synthetic yields vary significantly between batches, conduct impurity profiling via LC-MS and cross-validate with independent synthesis labs to rule out reagent lot variability .
- Advanced Characterization : For polymorphic forms, use differential scanning calorimetry (DSC) to identify thermal transitions and correlate with crystallinity data from XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
